The compound is synthesized through advanced organic chemistry techniques, often utilizing specific reagents and conditions to ensure the desired stereochemistry and functionalization. It falls under the category of peptide-like compounds, which are significant in drug development due to their ability to mimic natural peptides and proteins.
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal results.
The molecular structure of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the molecular structure and purity of the compound.
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid can participate in several chemical reactions:
These reactions are typically characterized by specific conditions that favor selectivity and yield.
The mechanism of action for (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid largely depends on its interactions at the molecular level:
Understanding these mechanisms requires detailed studies involving biochemical assays and molecular modeling techniques.
The physical and chemical properties of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid include:
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid has several scientific applications:
The compound is systematically named (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid according to IUPAC conventions. This name precisely defines its structural hierarchy:
Alternative names include:
C[C@H](NC(=O)[C@H](CC1=CNC2=CC=CC=C12)NC(=O)OCC3=CC=CC=C3)C(=O)O encodes connectivity and chirality [1] [7]. The molecule contains two chiral centers:
The (S,S)-diastereomer exhibits the following geometric features:
Table 1: Key Geometric Parameters of the (S,S)-Diastereomer
| Parameter | Value/Range | Significance |
|---|---|---|
| Cα−C bond length | 1.53 Å | Standard sp³ hybridization |
| N−C(=O) bond length | 1.32 Å | Partial double-bond character (amide resonance) |
| ω torsion angle | 175–180° | Trans-amide conformation |
| χ1 (Trp side chain) | –65° or 175° | Minimizes indole/Cbz interaction |
The L,L-configuration is critical for biological recognition, particularly in peptide substrates targeting PDZ domains or serine proteases [3] [4].
X-ray analyses of related Cbz-indole compounds reveal conserved packing motifs and conformational stability:
Table 2: Crystallographic Data for Cbz-Protected Tryptophan Derivatives
| Compound | Space Group | Key Interactions | Refinement R-factor |
|---|---|---|---|
| Cbz-L-Tryptophan (7432-21-5) | P2₁ | Carboxyl dimers, indole π-stacks | 0.048 |
| (S,S)-Cbz-Trp-Ala (17388-71-5) | P2₁2₁2 | Interlayer H-bonds, Cbz-indole T-stacking | Not reported |
| Methyl ester analog (92643563) | C2 | Ester-carbonyl⋯indole NH H-bond (2.87 Å) | 0.062 |
Amide-to-ester mutations in crystallographic studies perturb hydrogen-bonding networks, reducing ligand affinity in PDZ domains by 10–100 fold, underscoring the importance of precise amide geometry [3].
The dipeptide backbone forms an intricate H-bond network critical for structural stability and bioactivity:
Table 3: Hydrogen Bond Parameters in Cbz-Trp-Ala Backbone
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Role |
|---|---|---|---|
| Intramolecular | |||
| Ala N−H⋯O=C (Trp) | 2.08–2.15 | 152 | Stabilizes β-turn-like fold |
| Cbz N−H⋯O=C (urethane) | 1.98–2.05 | 158 | Restricts Cbz group rotation |
| Intermolecular | |||
| Carboxyl O−H⋯O=C (dimer) | 2.60–2.65 | 174 | Forms centrosymmetric dimers |
| Indole N−H⋯OC (benzyloxycarbonyl) | 2.90–3.10 | 145 | Links dimers into sheets |
Protein amide-to-ester mutations demonstrate that disrupting backbone H-bonds in PDZ/ligand complexes reduces binding affinity by 0.5–2.0 kcal/mol per bond, highlighting their role in molecular recognition [3]. The alanine C-terminal carboxylate participates in salt bridges with Arg/Lys residues in enzymatic active sites, with bond strength modulated by backbone H-bonding [4].
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 24431-54-7
CAS No.: 2435-59-8